molecular formula C12H10BrNO3 B14050038 Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate

Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate

Cat. No.: B14050038
M. Wt: 296.12 g/mol
InChI Key: BKKHXUCJGUKZQR-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom attached to the benzoxazole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are usually mild and efficient, ensuring high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzoxazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and benzoxazole ring play crucial roles in its biological activity. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with a similar structure but without the bromine atom.

    Methyl 1-(benzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Similar structure but lacks the bromine atom.

    5-Bromobenzoxazole: Contains the bromine atom but lacks the cyclopropane carboxylate group.

Uniqueness

Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is unique due to the presence of both the bromine atom and the cyclopropane carboxylate group. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-6-7(13)2-3-9(8)17-10/h2-3,6H,4-5H2,1H3

InChI Key

BKKHXUCJGUKZQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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